molecular formula C17H19Cl2N3O4 B4888992 Ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No.: B4888992
M. Wt: 400.3 g/mol
InChI Key: ZHCYWAKXJFRRPN-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyrrolidinone moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenylpiperazine with ethyl 2,5-dioxopyrrolidine-3-carboxylate under specific conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The conditions often involve specific temperatures and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyrrolidinone-containing molecules. Examples are:

  • Ethyl 4-(3,4-dichlorophenyl)piperazine-1-carboxylate
  • 2,5-Dioxopyrrolidin-3-yl derivatives

Uniqueness

What sets ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate apart is its combination of structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O4/c1-2-26-17(25)21-7-5-20(6-8-21)14-10-15(23)22(16(14)24)11-3-4-12(18)13(19)9-11/h3-4,9,14H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCYWAKXJFRRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
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Ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Reactant of Route 3
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Ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Reactant of Route 4
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Ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Reactant of Route 5
Ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Reactant of Route 6
Ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

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